1,6-Dimethyldiamantane

Description

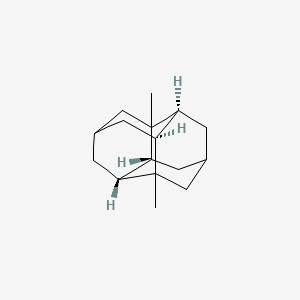

1,6-Dimethyldiamantane is a diamondoid hydrocarbon characterized by a rigid, diamond-like cage structure with two methyl groups substituted at the 1 and 6 positions. Diamantane, the parent compound, consists of two adamantane units fused in a diamond lattice configuration.

Propriétés

IUPAC Name |

(2R,7R,11S,12S)-1,6-dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24/c1-15-7-9-5-13-11(15)3-10-4-12(15)14(6-9)16(13,2)8-10/h9-14H,3-8H2,1-2H3/t9?,10?,11-,12+,13-,14+,15?,16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQVJFHYVBRXKG-HGJUZHBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC4C1CC5CC2C(C3)C4(C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CC3C[C@@H]4[C@H]1CC5C[C@H]2[C@H](C3)C4(C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyldiamantane typically involves the functionalization of diamantane. One common method is the selective photochemical preparation of 1-acetyladamantane, followed by the formation of oxetane and a dehydrating ring opening catalyzed by p-toluenesulfonic acid . Another approach involves the high-temperature cracking of higher n-alkanes, which results in the formation of various diamantane isomers, including this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in catalytic processes and high-temperature cracking methods have made it possible to produce this compound on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Dimethyldiamantane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions using reagents like chlorine or bromine are common.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

1,6-Dimethyldiamantane has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1,6-Dimethyldiamantane involves its interaction with molecular targets and pathways within biological systems. Its cage-like structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways are still under investigation, but its high stability and resistance to degradation make it a promising candidate for therapeutic applications .

Comparaison Avec Des Composés Similaires

While the evidence lacks explicit data on 1,6-dimethyldiamantane, insights can be drawn from structurally related 1,6-substituted compounds, including amines, diols, and heterocycles. Below is a detailed comparison:

Structural and Functional Analogues

2.1.1. 1,6-Diaminohexane (HMDA)

- Structure : A linear aliphatic diamine (H₂N-(CH₂)₆-NH₂).

- Properties : High solubility in water, hygroscopic, and reactive in polycondensation reactions.

- Applications : Precursor for nylon-6,6, epoxy resins, and corrosion inhibitors .

- Comparison : Unlike this compound, HMDA lacks a rigid polycyclic framework, limiting its thermal stability but enhancing flexibility in polymer synthesis.

2.1.2. 1,6-Hexanediol

- Structure : A bifunctional alcohol (HO-(CH₂)₆-OH).

- Properties : High boiling point (250°C), used as a crosslinker in polyurethanes and polyesters.

- Applications : Key in coatings, adhesives, and elastomers due to its hydroxyl reactivity .

- Comparison : 1,6-Hexanediol’s linear structure contrasts with the diamondoid rigidity of this compound, resulting in divergent mechanical and thermal properties.

2.1.3. Δ¹,⁶-Piperideines (Fire Ant Venom Alkaloids)

- Structure : Six-membered unsaturated nitrogen heterocycles with a 2-methyl-6-alkyl substitution.

- Properties: Insecticidal activity against pests like Solenopsis fire ants.

- Applications : Biopesticides and biochemical probes .

- Comparison : The unsaturated heterocyclic core of Δ¹,⁶-piperideines differs from diamantane’s saturated hydrocarbon framework, leading to distinct electronic and biological behaviors.

2.1.4. Hexamethylene Triperoxide Diamine (HMTD)

- Structure : A bicyclic peroxide (C₆H₁₂N₂O₆) with explosive properties.

- Properties : Sensitive to friction/heat, used in improvised explosives.

- Applications: Limited to niche industrial and forensic studies due to instability .

- Comparison : HMTD’s peroxide functional groups and explosive nature contrast sharply with the inert, stable diamondoid structure of this compound.

Physicochemical Properties and Reactivity

| Compound | Boiling Point (°C) | Melting Point (°C) | Key Reactivity | Thermal Stability |

|---|---|---|---|---|

| 1,6-Diaminohexane | 204–205 | 39–42 | Amine nucleophilicity; forms polyamides via condensation | Moderate |

| 1,6-Hexanediol | 250 | 42–45 | Alcohol esterification; dehydration to cyclic ethers (e.g., oxepane) | High |

| Δ¹,⁶-Piperideines | N/A | N/A | Alkene isomerization; insecticidal action via acetylcholine disruption | Low |

| HMTD | Decomposes | 155–160 | Explosive decomposition upon heating or impact | Very low |

Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.